N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide
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Overview
Description
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group at the 2-position and a methoxybenzamide moiety at the 5-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- 2-aminopyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of the dimethylamino group and the methoxybenzamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-18(2)14-15-8-10(9-16-14)17-13(19)11-6-4-5-7-12(11)20-3/h4-9H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLGWMLFWWXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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